2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide
Description
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-5-6-15(16(7-11)22-4)23-13(3)17(21)18-9-14-8-12(2)19-10-20-14/h5-8,10,13H,9H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXDLMNSFQGTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NCC2=NC=NC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxy-Methylphenoxy Intermediate: This step involves the reaction of 2-methoxy-4-methylphenol with an appropriate halogenating agent to introduce a halogen atom at the desired position.
Coupling with Pyrimidinylmethyl Group: The halogenated intermediate is then reacted with a pyrimidinylmethyl derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to 2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide exhibit significant anticancer properties. For instance, studies on related molecules have demonstrated their ability to induce apoptosis in cancer cells by activating death receptor pathways and enhancing caspase activity, which are critical for programmed cell death .
Targeted Therapy
The specificity of the compound for certain molecular targets allows it to be explored as a targeted therapy option. By focusing on pathways like those mediated by IKKβ (IκB kinase β), researchers aim to develop treatments that minimize side effects associated with traditional chemotherapy .
Antioxidant Properties
Some derivatives of methoxyphenol compounds have shown antioxidant activities, which can protect cells from oxidative stress—a contributing factor in cancer and other diseases. The antioxidant capacity can be measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), indicating potential health benefits beyond anticancer effects .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a propanamide backbone with the following analogs (Table 1):
Key Observations :
- Pyrimidine vs. Pyridine : The target’s 6-methylpyrimidin-4-yl group contrasts with the trifluoromethyl pyridine in , and 3. Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding or π-π stacking in target binding compared to pyridine derivatives .
- Substituent Effects: The 2-methoxy-4-methylphenoxy group provides moderate lipophilicity (logP ~2.5–3.5 estimated), whereas dichlorophenoxy () increases hydrophobicity (logP ~4.0), impacting membrane permeability .
Physicochemical Properties
Melting Points :
- TRPV1 antagonists with flexible alkoxy chains (e.g., isopentyloxy in , Cpd 23: 136–139°C) exhibit higher melting points than those with cyclic substituents (e.g., cyclopentylmethoxy in , Cpd 45: 112–114°C) .
- The target compound’s methoxy-methylphenoxy group may confer a melting point between 70–120°C, aligning with analogs in and .
Solubility :
- Pyrimidine’s polarity may improve aqueous solubility compared to trifluoromethyl pyridine derivatives. However, the methyl group on pyrimidine could counterbalance this effect .
Biological Activity
The compound 2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H30N4O3
- Molecular Weight : 398.507 g/mol
- SMILES Notation : COc1cc(C)ccc1OC(C)C(=O)N1CCC(CC1)N(C)c1cc(C)ncn1 .
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Activity : Similar analogs have shown significant inhibition of cancer cell proliferation. For instance, compounds with structural similarities have been reported to induce apoptosis in colon cancer cells by activating caspases and upregulating death receptors like DR5 and DR6 .
- Anti-inflammatory Properties : Compounds with methoxy and pyrimidine functionalities often demonstrate anti-inflammatory effects by inhibiting key signaling pathways such as NF-kB, which is involved in inflammatory responses.
- Antimicrobial Effects : Some derivatives of this compound class have exhibited antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Studies
A study investigating the anticancer effects of structurally related compounds found that treatment with a similar methoxy-substituted phenol led to significant tumor growth suppression in xenograft models. The compound displayed a dose-dependent effect, enhancing the expression of apoptotic markers while decreasing proliferative markers like PCNA .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of related compounds. For example, a series of in vivo studies indicated that certain methoxy-substituted phenols did not induce significant genotoxic effects in mice, suggesting a favorable safety profile for further development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O3 |
| Molecular Weight | 398.507 g/mol |
| Anticancer Activity | Induces apoptosis |
| Anti-inflammatory Potential | Inhibits NF-kB signaling |
| Toxicity (Micronucleus Test) | Negative results |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
